

Check Availability & Pricing

The Role of Danoprevir (ITMN-191) in Virology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Mechanism, Efficacy, and Clinical Application of a Potent HCV NS3/4A Protease Inhibitor

This technical guide provides a comprehensive overview of Danoprevir (formerly known as ITMN-191 or R7227), a highly potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, presents key quantitative data on its antiviral activity, outlines relevant experimental protocols, and illustrates the underlying virological pathways and resistance mechanisms.

Core Function and Mechanism of Action

Danoprevir is a direct-acting antiviral (DAA) agent that targets a critical enzyme in the HCV replication cycle. The virus produces its proteins as a single large polyprotein, which must be cleaved into individual functional units. This crucial processing step is mediated in large part by the viral NS3/4A serine protease.[1][2]

Danoprevir is a selective and potent inhibitor of this NS3/4A protease.[3] It binds to the active site of the enzyme with high affinity and a slow dissociation rate, effectively blocking its proteolytic activity.[4][5] By preventing the cleavage of the HCV polyprotein, Danoprevir halts the maturation of viral proteins essential for forming new viral replication complexes, thereby suppressing viral replication.[1][2]





Quantitative Antiviral Potency

The efficacy of Danoprevir has been quantified through various in vitro assays, demonstrating sub-nanomolar to low-nanomolar potency against multiple HCV genotypes.

Table 1: In Vitro Inhibitory and Effective Concentrations

of Danoprevir

Assay Type	Target	Genotype (GT)	IC50 / EC50 (nM)	Reference
Enzymatic Assay (IC50)	NS3/4A Protease	GT-1a	0.2 ± 0.01	[1]
GT-1b	0.29 ± 0.07	[1][3]		
GT-2b	1.6 ± 0.1	[1]		
GT-3a	3.5	[3]		
GT-4, 5, 6	0.2 - 0.4	[3]		
Replicon Assay (EC50)	Subgenomic Replicon	GT-1b	1.8	[5]
Chimeric Virus Assay (IC50)	Recombinant Virus	GT-1, 4, 6	2 - 3	[3]
GT-2, 3, 5	280 - 750	[3]		

IC50 (Half-maximal inhibitory concentration) refers to the concentration of the drug that inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration) is the concentration that produces 50% of the maximal antiviral effect in a cell-based assay.

Table 2: Clinical Efficacy of Danoprevir-Based Regimens



Clinical Trial Phase	Patient Population	Treatment Regimen	Key Result (HCV RNA Reduction)	Reference
Phase 1b	Genotype 1, Treatment-Naïve	Danoprevir (200mg q8h) Monotherapy for 14 days	-3.9 log10 IU/mL (Median maximal decrease)	[6]
Phase 2 (ATLAS Interim)	Genotype 1, Treatment-Naïve	Danoprevir (900mg q12h) + PegIFN/RBV for 12 weeks	92% of patients achieved undetectable HCV RNA (<15 IU/mL)	[7]
Phase 3	Genotype 1, Non-cirrhotic	Danoprevir/ritona vir + PegIFN/RBV for 12 weeks	97.1% achieved Sustained Virologic Response (SVR12)	[8]

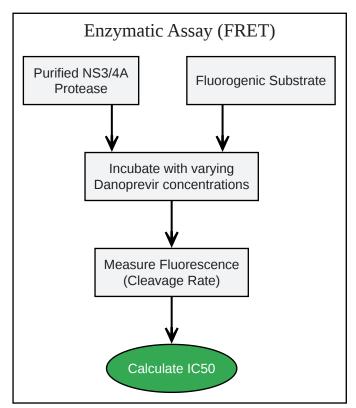
PegIFN/RBV: Pegylated Interferon alfa and Ribavirin. SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a virological cure.

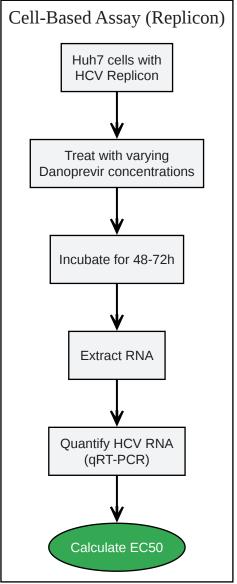
Signaling Pathways and Experimental Workflows Mechanism of Action: Inhibition of HCV Polyprotein Processing

The following diagram illustrates the HCV replication cycle within a hepatocyte and the specific point of intervention by Danoprevir.

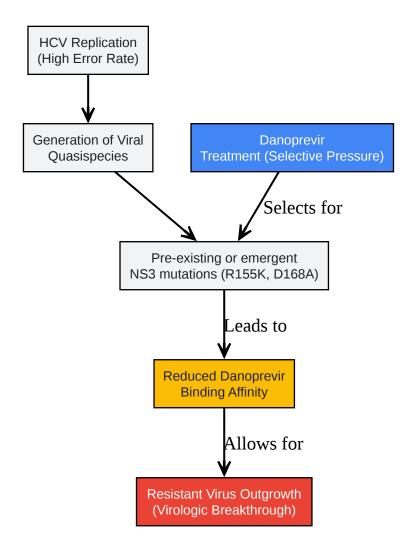












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease Hepatitis C Viruses NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]



- 4. Understanding the drug resistance mechanism of hepatitis C virus NS3/4A to ITMN-191 due to R155K, A156V, D168A/E mutations: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor danoprevir (ITMN-191/RG7227) leads to robust reductions in viral RNA: A phase 1b multiple ascending dose study [natap.org]
- 7. Gastro-Hep News PMC [pmc.ncbi.nlm.nih.gov]
- 8. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Danoprevir (ITMN-191) in Virology: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b608148#understanding-the-function-of-itmn-4077-in-virology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com